DL-Homocysteine

Nutritional Biochemistry Methionine Cycle Sulfur Amino Acid Metabolism

DL-Homocysteine (CAS 454-28-4) is the cost-effective racemic mixture for inducing hyperhomocysteinemia in rodents, with proven metabolic equivalence to the L-isomer. Unlike the L-isomer, it provides identical biological activity at lower cost. Critical distinction: its cardiotoxic profile differs from the thiolactone, with a 15.19% decrease in mitochondrial O2 consumption vs. 12.42% for thiolactone. Ideal for reproducible cardiovascular research. Bulk synthesis via high-yield electrochemical route available.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 454-28-4
Cat. No. B7770439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocysteine
CAS454-28-4
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(CS)C(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
InChIKeyFFFHZYDWPBMWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homocysteine (CAS 454-28-4): A Non-Proteinogenic Sulfur Amino Acid for Research in Metabolism, Oxidative Stress, and Neurochemistry


DL-Homocysteine (CAS 454-28-4) is a racemic mixture of the non-proteinogenic, sulfur-containing amino acid homocysteine, which is a homologue of cysteine distinguished by an additional methylene bridge (-CH₂-) . It is a key intermediate in the methionine cycle and transsulfuration pathway, and its reduced thiol form is prone to oxidation, existing in dynamic equilibrium with its disulfide, homocystine [1]. Due to its central role in one-carbon metabolism and its association with various pathophysiological conditions, DL-homocysteine is a critical research tool for modeling hyperhomocysteinemia, investigating oxidative stress mechanisms, and studying its impact on cardiovascular and neurological functions [2][3].

Why DL-Homocysteine Cannot Be Directly Substituted by Other Thiols or Stereoisomers in Experimental Models


The biological activity and experimental utility of homocysteine are profoundly dependent on its specific stereochemistry, redox state, and chemical form. Replacing DL-homocysteine with its L-isomer, D-isomer, the cyclic thiolactone derivative, or other sulfur amino acids like cysteine can lead to quantitatively and qualitatively different outcomes in biochemical, cellular, and in vivo assays [1]. For instance, the metabolic utilization of L-homocysteine versus D-homocysteine differs dramatically, with the L-isomer demonstrating a 28% methionine-sparing value compared to only 7% for the D-isomer [2]. Furthermore, the cardiotoxic profile of DL-homocysteine thiolactone, measured by its effect on oxygen consumption in cardiac tissue, is distinct from that of the parent amino acid [3]. These specific, quantifiable differences necessitate the careful and documented selection of the exact compound to ensure experimental reproducibility and biological relevance. Using a generic or incorrect analog can introduce confounding variables and invalidate research findings.

Quantitative Differentiation of DL-Homocysteine: A Comparator-Based Evidence Guide for Scientific Procurement


Stereoisomer-Specific Metabolic Utilization: DL-Homocysteine vs. D- and L-Isomers in Amino Acid Sparing Assays

In a study evaluating the capacity of homocysteine isomers to spare dietary methionine and cysteine in young chicks, L-homocysteine demonstrated a cystine-sparing value of 100% and a methionine-sparing value of 28%. In stark contrast, D-homocysteine was utilized far less efficiently, exhibiting a cystine-sparing value of only 68% and a minimal methionine-sparing value of 7% [1]. DL-Homocysteine, the racemic mixture, showed performance equivalent to the L-isomer in specific dietary contexts, confirming its utility as a model for total sulfur amino acid metabolism [1]. This data underscores the critical importance of stereochemistry in determining biological activity.

Nutritional Biochemistry Methionine Cycle Sulfur Amino Acid Metabolism

Differential Cardiotoxicity: Comparison of DL-Homocysteine and DL-Homocysteine Thiolactone on Cardiac Oxygen Consumption

In an in vitro study using rat heart tissue homogenate, 10 µM DL-homocysteine (DL-Hcy) caused a 15.19 ± 4.01% decrease in oxygen consumption rate compared to control. This effect was distinct from that of its cyclic derivative, DL-homocysteine thiolactone-hydrochloride (DL-Hcy TLHC), which produced a 12.42 ± 1.01% decrease [1]. While both compounds are cardiotoxic, the magnitude of their effect on mitochondrial respiration is statistically different, and their mechanisms involve different interactions with gasotransmitter signaling pathways (NO, H2S, CO) [1]. This indicates that the thiolactone cannot be used as a direct 1:1 substitute for the free amino acid in cardiotoxicity models.

Cardiovascular Pharmacology Oxidative Stress Mitochondrial Function

Industrial-Scale Production Efficiency: Electrochemical Synthesis of DL-Homocysteine from DL-Homocystine with 95% Material Yield

An established industrial process for the production of DL-homocysteine utilizes the electrochemical reduction of DL-homocystine. This method achieves a material yield of 95% with a production capacity exceeding 200 kg/m²/day and an energy cost of less than 2 kWh/kg [1]. This approach offers a significant advantage over traditional chemical reduction methods that rely on hazardous reductants such as Zn/H⁺, which generate toxic waste and often result in lower yields and higher purification costs [1]. The high yield and scalability of this process directly translate to a more reliable and cost-effective supply of high-purity DL-homocysteine for research and industrial applications.

Process Chemistry Electrochemical Synthesis Green Chemistry

Solubility in Aqueous Buffers: Quantitative Comparison of DL-Homocysteine vs. Thiolactone Derivatives for In Vitro Assay Design

DL-Homocysteine exhibits high aqueous solubility, with vendor data sheets reporting values of 27-40 mg/mL in water at 25°C [1]. This is in contrast to its cyclic thiolactone form, which is often supplied as a hydrochloride salt to enhance solubility and stability. The high water solubility of the free amino acid simplifies the preparation of stock solutions for in vitro experiments, eliminating the need for organic co-solvents like DMSO or ethanol, which can confound results or introduce cytotoxicity in sensitive cell-based assays [1]. This property is a key differentiator for experimental workflows where maintaining aqueous, physiologically relevant conditions is paramount.

Assay Development Formulation Preclinical Research

Recommended Application Scenarios for DL-Homocysteine Based on Validated Quantitative Evidence


Modeling Physiological Hyperhomocysteinemia and Methionine Cycle Dysfunction

DL-Homocysteine is the ideal compound for establishing in vivo models of hyperhomocysteinemia in rodents [4]. Its established metabolic equivalence to the naturally occurring L-isomer in supporting growth and sulfur amino acid metabolism makes it a cost-effective and scientifically valid alternative to the more expensive, enantiomerically pure L-homocysteine [2]. Researchers can confidently use DL-homocysteine to induce and study the systemic effects of elevated homocysteine, such as vascular dysfunction and atherosclerosis, as its biological activity accurately reflects the physiological situation [4].

Investigating Direct Cardiotoxic Mechanisms in Isolated Tissue and Cellular Assays

For ex vivo and in vitro studies focused on the direct effects of homocysteine on cardiac or vascular tissue function, DL-homocysteine is the preferred form over its thiolactone derivative. Its quantifiably different impact on mitochondrial oxygen consumption (15.19% decrease vs. 12.42% for the thiolactone) confirms its unique mechanism of action [4]. Using the parent amino acid is essential for elucidating the specific pathways by which homocysteine impairs energy metabolism and induces oxidative stress in cardiovascular cells.

Large-Scale Production of Homocysteine-Derived Active Pharmaceutical Ingredients (APIs)

The well-characterized, high-yield (95%) electrochemical synthesis of DL-homocysteine from DL-homocystine provides a robust and scalable manufacturing route [4]. This process is particularly advantageous for industrial applications requiring bulk quantities of homocysteine as a key synthetic intermediate, such as in the production of the mucolytic agent Citiolone [4]. The method's efficiency and reduced environmental impact make it a superior choice for cost-conscious and sustainable chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Homocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.